6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) 6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)
Brand Name: Vulcanchem
CAS No.: 152562-90-8
VCID: VC0120996
InChI: InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4-5,8-10H,6-7H2,1-3H3/t9-,10-,11+/m0/s1
SMILES: CC1C=CC2(CC1CO2)C(C)C
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)

CAS No.: 152562-90-8

Main Products

VCID: VC0120996

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI) - 152562-90-8

CAS No. 152562-90-8
Product Name 6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)
Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name (1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene
Standard InChI InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4-5,8-10H,6-7H2,1-3H3/t9-,10-,11+/m0/s1
Standard InChIKey NOADFSKYNHRDQR-GARJFASQSA-N
Isomeric SMILES C[C@H]1C=C[C@@]2(C[C@H]1CO2)C(C)C
SMILES CC1C=CC2(CC1CO2)C(C)C
Canonical SMILES CC1C=CC2(CC1CO2)C(C)C
Synonyms 6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)
PubChem Compound 21637380
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator